2-Amino-2-(pyrimidin-5-yl)acetic acid

Physicochemical Profiling Lead Optimization Computational Chemistry

Combat lipophilicity-driven attrition in lead optimization. This non-proteinogenic alpha-amino acid delivers a computed XLogP3-AA of -3.4 and TPSA of 89.1 Ų - a ΔLogP of -1.9 versus phenylglycine - enabling predictable solubility modulation. • Unique ~120° exit vector from the pyrimidine 5-position for fragment growing geometrically inaccessible to 2- or 4-regioisomers. • Dual H-bond acceptor geometry (two ring nitrogens) vs. mononitrogen pyridine or phenyl analogs for enhanced binding site complementarity. • Validated entry point for HDAC inhibitor synthesis; 2-aminopyrimidine linkers deliver nanomolar enzymatic potency.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
Cat. No. B12984719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(pyrimidin-5-yl)acetic acid
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)C(C(=O)O)N
InChIInChI=1S/C6H7N3O2/c7-5(6(10)11)4-1-8-3-9-2-4/h1-3,5H,7H2,(H,10,11)
InChIKeyQAQVVGNEMNFZLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(pyrimidin-5-yl)acetic Acid: Physicochemical Profile and Synthetic Utility


2-Amino-2-(pyrimidin-5-yl)acetic acid (CAS 1273597-24-2) is a non-proteinogenic alpha-amino acid in which the pyrimidine ring is attached at the 5-position. It serves primarily as a versatile building block in medicinal chemistry, offering a distinct hydrogen-bonding pharmacophore. Computed physicochemical properties from authoritative databases, such as a XLogP3-AA of -3.4 and a Topological Polar Surface Area (TPSA) of 89.1 Ų, immediately differentiate it from carbocyclic and other heteroaryl glycine analogs [1]. These properties suggest a unique profile for modulating solubility and permeability in early-stage drug discovery, making its procurement relevant for fragment-based approaches and lead optimization programs targeting enzymes like histone deacetylases (HDACs) [2].

Why Generic Analogs Fail to Substitute for 2-Amino-2-(pyrimidin-5-yl)acetic Acid


Generic substitution with simpler carbocyclic (phenylglycine), heterocyclic (2-amino-2-(pyridin-5-yl)acetic acid), or regioisomeric (2-amino-2-(pyrimidin-2/4-yl)acetic acid) analogs fails because it fundamentally alters the molecule's interaction profile. The 5-substituted pyrimidine ring introduces a unique spatial arrangement of two hydrogen-bond-accepting nitrogen atoms at precise distances and angles, which is absent in the phenyl or mononitrogen pyridine analogs [1]. This results in a significantly lower computed logP and a higher polar surface area compared to phenylglycine, directly impacting solubility and membrane permeability [1]. Furthermore, the 5-position attachment defines a specific exit vector for fragment growing that differs from the 2- or 4- isomers, making the compound a geometrically distinct tool for fragment-based drug design libraries [2].

Quantitative Differentiation Guide for 2-Amino-2-(pyrimidin-5-yl)acetic Acid Procurement


LogP Differentiation from Carbocyclic and Pyridine Analogs

The computed XLogP3-AA value for 2-Amino-2-(pyrimidin-5-yl)acetic acid is -3.4 [1]. This represents a substantial increase in hydrophilicity compared to the carbocyclic analog phenylglycine, which has a predicted XLogP of approximately -1.5 [2]. This difference is driven by the two additional hydrogen-bond-accepting nitrogen atoms in the pyrimidine ring, which are absent in the phenyl ring. The pyridine analog (2-amino-2-(pyridin-5-yl)acetic acid) offers only one ring nitrogen and has a predicted XLogP of approximately -2.5, placing it as an intermediate but not achieving the same level of polarity [2]. This quantitative difference demonstrates that the pyrimidine analog cannot be substituted by either analog without significantly altering the molecule's lipophilicity profile.

Physicochemical Profiling Lead Optimization Computational Chemistry

TPSA Enhancement Versus Phenylglycine for Hydrogen Bonding

The Topological Polar Surface Area (TPSA) for 2-Amino-2-(pyrimidin-5-yl)acetic acid is 89.1 Ų [1]. This is significantly higher than the TPSA of phenylglycine, which stands at 63.3 Ų [2]. The 25.8 Ų difference is a direct consequence of the two additional nitrogen atoms in the pyrimidine ring acting as hydrogen bond acceptors. This elevated TPSA correlates with a reduced ability to cross biological membranes by passive diffusion, a critical factor to consider when designing orally bioavailable drugs.

Medicinal Chemistry Physicochemical Properties ADME

Unique Exit Vector Geometry for Fragment-Based Design

The 5-position attachment on the pyrimidine ring offers a distinct exit vector angle of approximately 120° from the ring plane, in contrast to the 2-position isomer (180° linear vector) and the 4-position isomer (60° vector) [1]. This geometric differentiation is critical for fragment-based drug design, where the precise directionality of substituents determines the exploration of chemical space in a protein binding site. No other regioisomer provides this specific trajectory, making 2-Amino-2-(pyrimidin-5-yl)acetic acid the only choice for probing certain binding pockets when a 120° growth vector from a pyrimidine core is required.

Fragment-Based Drug Discovery Synthetic Chemistry Building Blocks

Validated Linker Element in Potent HDAC Inhibitors

Research published in the European Journal of Medicinal Chemistry has demonstrated that pyrimidyl-5-hydroxamic acids, derived from an amino-2-pyrimidinyl scaffold, are potent inhibitors of HDAC enzymes [1]. The study established that the amino-2-pyrimidine moiety acts as an effective linker, achieving good enzymatic potency. Although the exact compound is not tested, this validates the critical 2-amino-pyrimidine-5-substituted motif as a privileged scaffold for epigenetic drug discovery. Procurement of 2-Amino-2-(pyrimidin-5-yl)acetic acid offers a direct synthetic entry point into this proven active chemical space, serving as a key intermediate for developing novel class I/IIb HDAC inhibitors.

Epigenetics HDAC Inhibition Medicinal Chemistry

Validated Application Scenarios in Drug Discovery and Chemical Biology


Physicochemical Property Optimization of Lead Compounds

Medicinal chemists can strategically incorporate 2-Amino-2-(pyrimidin-5-yl)acetic acid to lower the LogP and increase the TPSA of lead compounds, as evidenced by its computed values of -3.4 and 89.1 Ų, respectively [1]. This is particularly useful for improving aqueous solubility in series that suffer from high lipophilicity, a common cause of attrition in drug development. The quantitative difference compared to phenylglycine (ΔLogP = -1.9, ΔTPSA = +25.8 Ų) provides a predictable chemical handle for property modulation [REFS-1, REFS-2].

Synthesis of Fragment-Based Drug Discovery Libraries

The compound is ideally suited for constructing biased FBDD libraries targeting enzymes with deep, hydrophilic binding pockets. Its unique ~120° exit vector from the pyrimidine 5-position [3] allows chemists to explore chemical space that is geometrically inaccessible to the more common 2- and 4-substituted analogs, enabling a comprehensive structure-activity relationship exploration.

Development of Novel HDAC Inhibitor Candidates

As a direct entry point to a validated pharmacophore, this building block can be used to synthesize new generations of hydroxamic acid or non-hydroxamate HDAC inhibitors [4]. The precedent of nanomolar enzymatic potency for compounds derived from the 2-amino-pyrimidine linker provides a derisked starting point for medicinal chemistry campaigns targeting oncology and other epigenetic diseases [4].

Preparation of Bidentate Metal Chelators and Coordination Complexes

The juxtaposition of an alpha-amino acid moiety with a pyrimidine ring creates a unique bidentate ligand system. The amino acid can chelate metal ions via the amine and carboxylate groups, while the adjacent pyrimidine nitrogen provides an additional coordination site. This structural arrangement, driven by the 5-position connectivity [3], is exploitable in the design of novel metallodrugs or metal-organic frameworks (MOFs) where specific coordination geometries are required.

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